Akt Inhibitor II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Akt Inhibitor II involves several steps, including the preparation of key intermediates and their subsequent coupling. One of the key intermediates is a trans-substituted cyclopentylpyrimidine compound, which is derived from the enzymatic resolution of a simple triester starting material. This intermediate undergoes a carbonylative esterification and subsequent Dieckmann cyclization sequence to form the cyclopentane ring . Another key intermediate, a β2-amino acid, is produced using an asymmetric aminomethylation (Mannich) reaction. These intermediates are then coupled in a three-stage endgame process to complete the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes the late-stage convergent coupling of the two key chiral components on a multikilogram scale. The final product is isolated as a stable mono-HCl salt .
Analyse Des Réactions Chimiques
Types of Reactions: Akt Inhibitor II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include phosphatidylinositol analogs, which prevent the generation of PIP3 by PI3K . Other reagents include those used in the Mannich reaction and Dieckmann cyclization.
Major Products Formed: The major products formed from these reactions include the final Akt In
Activité Biologique
Akt Inhibitor II, also known as API-2 or Triciribine, is a selective inhibitor of the Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism. The biological activity of API-2 has been extensively studied, particularly in the context of cancer therapy and antiviral applications. This article provides a comprehensive overview of the biological activity of API-2, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.
API-2 selectively inhibits Akt (Protein Kinase B), leading to the suppression of downstream signaling pathways that promote cell growth and survival. It achieves this by:
- Inhibiting Phosphorylation : API-2 blocks the phosphorylation and activation of critical Akt targets such as Bad, GSK-3β, and AFX, which are involved in promoting apoptosis and inhibiting cell cycle progression .
- Inducing Apoptosis : The compound has been shown to induce apoptosis preferentially in human cancer cells with elevated levels of Akt. This selectivity is crucial for minimizing effects on normal cells .
- Antitumor Activity : API-2 exhibits potent antitumor effects in vivo, particularly against tumors that overexpress Akt. Studies have demonstrated significant tumor growth inhibition in xenograft models using human cancer cells with aberrant Akt activation .
Efficacy in Cancer Models
API-2 has been evaluated across various cancer cell lines and animal models. The following table summarizes key findings regarding its efficacy:
Cancer Cell Line | Akt Expression Level | Cell Proliferation Inhibition (%) | Apoptosis Induction (Fold Increase) |
---|---|---|---|
LNCaP | High | 50-60% | 8x |
PC-3 | High | 50-60% | 6x |
OVCAR3 | High | 50-60% | 8x |
PANC1 | High | 50-60% | 6x |
DU145 | Low | 10-20% | 1.5x |
T47D | Low | 10-20% | 1.2x |
Study on Antitumor Effects
A pivotal study published in Cancer Research demonstrated that API-2 significantly inhibited tumor growth in nude mice bearing human cancer cells with constitutive Akt activation. The study reported a marked reduction in tumor volume compared to control groups, highlighting the potential of API-2 as a targeted therapy for cancers characterized by aberrant Akt signaling .
Phase II Clinical Trials
API-2 has also been evaluated in clinical settings. A Phase II trial assessed its efficacy in patients with relapsed or refractory lymphoma. The results indicated manageable toxicity profiles and some clinical responses, suggesting that API-2 could be a viable option for specific malignancies .
Propriétés
Formule moléculaire |
C29H59O10P |
---|---|
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
[(2R)-2-methoxy-3-octadecoxypropyl] [(1S,2R,3S,4R,6R)-2,3,4-trihydroxy-6-methoxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34)/t24-,25-,26-,27+,28-,29-/m1/s1 |
Clé InChI |
NRLLDDPUQZQEDV-MWJQJBPESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)OC)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.